Palatinose (isomaltulose), scientifically known as 6-O-α-D-glucopyranosyl-D-fructose, is a naturally occurring disaccharide isomer of sucrose. [, , , , , , ] It is classified as a reducing sugar, differing from sucrose in its glycosidic linkage – an α-1,6 linkage instead of the α-1,2 linkage found in sucrose. [, , , ] This structural distinction leads to significant differences in its physiological properties compared to sucrose. [, , , , ]
Palatinose is found naturally in honey and sugarcane juice, but commercial production relies on the enzymatic conversion of sucrose using α-glucosyltransferase obtained from the bacterium Protaminobacter rubrum. [, ] This process yields a product primarily composed of palatinose and trehalulose. []
In scientific research, palatinose serves as a valuable tool for studying carbohydrate metabolism and exploring alternative sweeteners with potentially beneficial health effects. [, , , , , , , ] Its unique characteristics, such as slower digestion and absorption compared to sucrose, have led to investigations into its potential role in managing blood glucose levels and influencing body composition. [, , , , , ]
Palatinose (6-O-α-D-glucopyranosyl-D-fructose) is a disaccharide composed of glucose and fructose units linked by an α-1,6 glycosidic bond. [, , , ] This structural feature distinguishes it from sucrose, which has an α-1,2 linkage between the glucose and fructose units. [, , , ] The difference in the glycosidic linkage significantly influences the digestion and absorption kinetics of palatinose compared to sucrose. [, , , ]
Palatinose is found naturally in honey and sugar cane, but it is predominantly produced through the enzymatic transformation of sucrose. The enzyme responsible for this conversion is sucrose isomerase, which catalyzes the rearrangement of the glycosidic bond in sucrose to form palatinose. Its classification as a carbohydrate highlights its role in energy metabolism and nutrition.
Palatinose can be synthesized through various methods, with enzymatic conversion being the most prominent. The following outlines the key synthesis techniques:
Palatinose participates in several chemical reactions typical for carbohydrates:
The mechanism of action of palatinose primarily relates to its metabolic effects:
Palatinose has diverse applications across various fields:
Palatinose (systematic name: 6-O-α-D-glucopyranosyl-D-fructofuranose), commercially designated as isomaltulose, is a disaccharide carbohydrate composed of glucose and fructose subunits. Its molecular formula is C12H22O11, identical to sucrose, but distinguished by its α-1,6 glycosidic linkage. This bond connects the anomeric carbon (C1) of glucose to the hydroxyl group at C6 of fructose, contrasting with sucrose’s α-1,2 linkage. The structural rearrangement confers reducing sugar properties to Palatinose, as the fructose moiety retains a free anomeric carbon capable of existing in open-chain carbonyl form [6] [9].
The enzymatic synthesis involves microbial sucrose isomerases (e.g., from Protaminobacter rubrum), which catalyze the isomerization of sucrose’s α-1,2 bond to Palatinose’s α-1,6 configuration. This transformation preserves the molecular mass (342.3 g/mol) but alters spatial orientation, enhancing resistance to acid hydrolysis and enzymatic degradation [1] [4]. Crystallographic analyses reveal that the α-1,6 linkage stabilizes the molecule through hydrophobic interactions between glucose and fructose rings, facilitated by phenylalanine residues in enzyme active sites during biosynthesis [10].
Table 1: Glycosidic Bond Characteristics of Palatinose vs. Sucrose
Property | Palatinose | Sucrose |
---|---|---|
Glycosidic Bond | α-1,6 | α-1,2 |
Reducing Sugar | Yes | No |
Anomeric Carbon Exposure | Fructose C2 | None |
Enzymatic Cleavage Site | Intestinal isomaltase | Intestinal sucrase |
Palatinose exhibits distinct physicochemical behaviors critical for food applications:
Table 2: Physicochemical Properties of Palatinose
Property | Palatinose | Test Conditions |
---|---|---|
Sweetness Relative to Sucrose | 0.42–0.50 | 10% w/v solution |
Solubility | 232.8 g/kg (0°C) to 727.8 g/kg (90°C) | In water |
Hygroscopicity | <0.1% moisture absorption | 25°C, 85% RH, 24h |
Acid Stability | No hydrolysis at pH 2.3 after 3 months | Cola model system, 4°C |
Functionally, Palatinose diverges from conventional disaccharides in metabolic and technological roles:
Table 3: Functional Comparison with Common Disaccharides
Parameter | Palatinose | Sucrose | Trehalose | Lactose |
---|---|---|---|---|
Glycemic Index | 32 | 65 | 72 | 46 |
Cariogenicity | Non-cariogenic | High | Low | Moderate |
Acid Hydrolysis Resistance | High | Low | Moderate | Low |
Relative Sweetness | 0.5 | 1.0 | 0.45 | 0.25 |
These properties position Palatinose as a multifunctional sucrose alternative that delivers energy sustainably while supporting metabolic health and product stability [3] [6] [10].
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